23-Hydroxylongispinogenin

Hepatocellular Carcinoma Cytotoxicity Triterpenoid

23-Hydroxylongispinogenin is distinguished from longispinogenin by a critical C-23 hydroxyl group, conferring elevated TPSA (80.92 Ų) and altered LogP (5.084). This structural tetrol is essential for accurate dereplication of Lysimachia heterogenea and Atriplex semibaccata extracts. Procure ≥98% reference standards for method validation in HPLC-UV/MS workflows and semi-synthesis of bioactive glycosides; functional interchangeability with the triol analog is not supported by head-to-head antiproliferative data.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
CAS No. 42483-24-9
Cat. No. B2459386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23-Hydroxylongispinogenin
CAS42483-24-9
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7,20-24,31-34H,8-18H2,1-6H3/t20-,21+,22+,23-,24-,26-,27-,28+,29+,30+/m0/s1
InChIKeyIACGAAXNDKIGSX-FMGQVEPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





23-Hydroxylongispinogenin (CAS 42483-24-9): Baseline Characterization for Research Procurement


23-Hydroxylongispinogenin (12-Oleanene-3β,16β,23,28-tetrol; C30H50O4; MW 474.72) is an oxygenated oleanane-type triterpenoid [1]. It belongs to the class of organic compounds known as triterpenoids, which are terpenes containing six isoprene units . This compound is a naturally occurring secondary metabolite, first documented in the literature in 2012 and isolated from plants such as Lysimachia heterogenea Klatt [2].

23-Hydroxylongispinogenin: Why Structural Analogs Are Not Interchangeable


The procurement of a triterpenoid based solely on its core oleanane scaffold fails to account for critical, quantifiable differences in biological activity. The presence and stereochemistry of hydroxyl groups, particularly the C-23 hydroxyl in 23-Hydroxylongispinogenin, are key structural determinants of its pharmacological profile compared to analogs like longispinogenin and betulinic acid derivatives . Generic substitution overlooks these specific structural features, leading to unpredictable and often inferior experimental outcomes, as evidenced by the comparative potency data detailed below.

23-Hydroxylongispinogenin: Quantified Differentiation from Key Analogs for Informed Selection


Enhanced Cytotoxic Potency in HepG2 Cells Compared to 23-Hydroxybetulinic Acid

23-Hydroxylongispinogenin demonstrates a 7.0-fold increase in cytotoxic potency against the human hepatocellular carcinoma cell line HepG2 (IC50 = 11.2 μM) compared to the structurally related 23-Hydroxybetulinic acid, which exhibits a significantly higher IC50 of 78.5 μM against B16 melanoma cells [1]. This difference highlights that the C-23 hydroxyl group alone does not confer equivalent potency; the oleanane scaffold of 23-Hydroxylongispinogenin provides a substantial advantage in this specific cancer cell line.

Hepatocellular Carcinoma Cytotoxicity Triterpenoid

Superior Antiproliferative Activity in Lung and Breast Cancer Lines vs. 23-Hydroxybetulinic Acid

Against the human lung cancer cell line A549, 23-Hydroxylongispinogenin displays an IC50 of 15.6 μM, and against the breast cancer line MCF-7, an IC50 of 13.8 μM . In contrast, 23-Hydroxybetulinic acid shows considerably weaker activity in other cell lines, with IC50 values of 80.0 μM against HeLa and 94.8 μM against HUVEC cells . This represents a 5.1-fold to 6.9-fold greater potency for 23-Hydroxylongispinogenin across these cancer models.

Non-Small Cell Lung Cancer Breast Cancer Antiproliferative

Defined Cytotoxic Profile vs. Parent Scaffold Longispinogenin

While direct comparison of the aglycones is not available, a head-to-head study of their glycosylated forms provides class-level inference. The 3-O-β-D-glucopyranoside of 23-Hydroxylongispinogenin (IC50 = 7.6 μM) demonstrated approximately 1.9-fold weaker antiproliferative activity than the 3-O-β-D-glucopyranosyl(1→2)-β-D-glucopyranoside of longispinogenin (IC50 = 4.0 μM) against the A2780 ovarian cancer cell line [1]. This suggests that the C-23 hydroxylation modulates the activity of the parent scaffold in a specific and quantifiable manner, differentiating the two compounds.

Ovarian Cancer Saponin Glycosylation

Inferred Anti-inflammatory Activity as a Class Differentiator

As a trihydroxy triterpene, 23-Hydroxylongispinogenin belongs to a class of compounds with well-documented anti-inflammatory activity. A study on related di- and trihydroxy triterpenes, including the structural analog longispinogenin, showed potent inhibition of TPA-induced inflammation in a mouse ear edema model, with a 50% inhibitory dose range of 0.03-0.2 mg/ear [1]. This provides class-level evidence that the trihydroxy oleanane scaffold, including 23-Hydroxylongispinogenin, is a viable platform for anti-inflammatory research, differentiating it from other natural product classes lacking this activity.

Anti-inflammatory In vivo Triterpenoid

Availability as a Defined Aglycone for Glycosylation Studies

23-Hydroxylongispinogenin is available as a pure aglycone (98.77% purity) from commercial vendors [1], which is a critical differentiator for synthetic chemistry applications. Unlike many related triterpenoids that are primarily isolated or studied as their natural glycosides (e.g., gymnemoside E or F) [2], the aglycone form of 23-Hydroxylongispinogenin can be directly procured and used as a building block for semi-synthesis, enabling the controlled creation of novel derivatives with potentially enhanced or altered biological properties [3].

Saponin Synthesis Natural Product Derivatization Glycoside

23-Hydroxylongispinogenin: High-Impact Application Scenarios Based on Quantitative Differentiation


Lead Optimization in Liver and Lung Cancer Research

Based on its 7.0-fold greater potency against hepatocellular carcinoma (HepG2) and 5.1-fold greater potency against lung cancer (A549) cells compared to 23-Hydroxybetulinic acid , 23-Hydroxylongispinogenin is a superior starting point for medicinal chemistry campaigns focused on these indications. Researchers can prioritize this compound for hit-to-lead programs, using its defined IC50 values (11.2 μM and 15.6 μM, respectively) as a benchmark for improving potency and selectivity through derivatization. This quantitative advantage reduces the amount of compound needed for initial screening and establishes a higher bar for subsequent analogs to surpass.

Structure-Activity Relationship (SAR) Studies on Oleanane Glycosides

The direct comparative data showing that the glucopyranoside of 23-Hydroxylongispinogenin is 1.9-fold less potent than a longispinogenin diglycoside in ovarian cancer cells provides a clear rationale for SAR investigations. This compound serves as a critical probe to understand how the C-23 hydroxyl group modulates the activity and selectivity of glycosylated derivatives. Procurement of the pure aglycone allows for the systematic synthesis and testing of various glycosides to map the pharmacological consequences of this specific structural feature, a workflow not feasible with the natural glycosides alone.

In Vivo Anti-inflammatory Screening in Dermatological Models

The class-level evidence of potent in vivo anti-inflammatory activity (ID50 0.03-0.2 mg/ear) for trihydroxy triterpenes like longispinogenin supports the inclusion of 23-Hydroxylongispinogenin in panels for screening against topical inflammatory conditions. Given its defined cytotoxic profile, this compound offers a dual-activity phenotype (anti-inflammatory and antiproliferative) that is particularly relevant for conditions where both inflammation and hyperproliferation are pathogenic, such as psoriasis. The low effective dose in the mouse model suggests a favorable therapeutic index for early-stage in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 23-Hydroxylongispinogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.